

# A Comprehensive Technical Guide to 2-[(2-Fluorophenyl)methylidene]propanedinitrile

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## Compound of Interest

Compound Name:	2-[(2-fluorophenyl)methylidene]propanedinitrile
CAS No.:	2698-43-3
Cat. No.:	B3031365

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## Abstract

This technical guide provides an in-depth exploration of **2-[(2-fluorophenyl)methylidene]propanedinitrile**, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Commonly known as 2-(2-fluorobenzylidene)malononitrile, this molecule serves as a versatile synthetic intermediate, leveraging the unique electronic properties conferred by the ortho-fluorine substitution and the powerful electron-withdrawing capabilities of the malononitrile group. This document details its nomenclature, physicochemical properties, synthesis via the Knoevenagel condensation, reaction mechanisms, and potential applications as a scaffold for novel therapeutic agents. Emphasis is placed on the practical aspects of its synthesis, including modern, environmentally benign protocols, and the rationale behind its use in drug discovery programs.

## Nomenclature and Chemical Identity

The compound is systematically named under IUPAC nomenclature, but is also recognized by several synonyms in commercial and research contexts.

- IUPAC Name: **2-[(2-fluorophenyl)methylidene]propanedinitrile**[1]
- Common Synonyms: 2-(2-fluorobenzylidene)malononitrile, 2-Fluorobenzalmalononitrile, (2-Fluorobenzylidene)malononitrile[1]
- CAS Number: 2698-43-3
- Molecular Formula: C<sub>10</sub>H<sub>5</sub>FN<sub>2</sub>
- Molecular Weight: 172.16 g/mol [2]

## Chemical Structure:

Caption: 2D structure of the title compound.

## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-(2-fluorobenzylidene)malononitrile are crucial for its handling, reaction setup, and analytical confirmation.

Property	Value	Source(s)
Physical Form	Solid, typically a white to yellow or beige crystalline powder.	[1]
Molecular Weight	172.16 g/mol	[2]
InChI Key	XLEWRBXVBOUONK-UHFFFAOYSA-N	[1]
Solubility	Soluble in organic solvents like acetone, ethanol, and chloroform.	
Melting Point	Data varies; typically in the range of 85-95 °C.	

## Spectroscopic Data (Predicted)

While a complete, published spectrum is not readily available, data from analogous compounds allow for a reliable prediction of key spectroscopic features.

Technique	Feature	Predicted Chemical Shift / Frequency
$^1\text{H}$ NMR	Vinyl Proton ( $\text{C}=\text{CH}$ )	A singlet expected around $\delta$ 8.2-8.4 ppm. This downfield shift is due to the deshielding effects of the adjacent aromatic ring and the two cyano groups.[3]
Aromatic Protons ( $\text{C}_6\text{H}_4\text{F}$ )	A complex multiplet pattern between $\delta$ 7.4-8.2 ppm. The ortho-fluorine atom will introduce complex H-F coupling, further splitting the signals of the four aromatic protons.[3]	
$^{13}\text{C}$ NMR	Cyano Carbons (CN)	Two signals expected in the range of $\delta$ 112-114 ppm.[3]
Quaternary Carbon ( $\text{C}=\text{C}(\text{CN})_2$ )	A signal around $\delta$ 85-89 ppm. [3]	
Vinylidene Carbon ( $\text{C}=\text{CH}$ )	A signal around $\delta$ 156-160 ppm.[3]	
Aromatic Carbons (C-F)	A doublet with a large $^1\text{JCF}$ coupling constant, typically >240 Hz, expected around $\delta$ 160-165 ppm.	
FT-IR	Nitrile Stretch ( $\text{C}\equiv\text{N}$ )	A sharp, strong absorption band around 2200-2230 $\text{cm}^{-1}$ . [3]
Alkene Stretch ( $\text{C}=\text{C}$ )	A medium intensity band around 1570-1590 $\text{cm}^{-1}$ . [3]	
C-F Stretch	A strong absorption band in the fingerprint region, typically	

1100-1250  $\text{cm}^{-1}$ .

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## Synthesis and Reaction Mechanism

The primary and most efficient method for synthesizing 2-(2-fluorobenzylidene)malononitrile is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde (2-fluorobenzaldehyde) with an active methylene compound (malononitrile).<sup>[4][5]</sup>

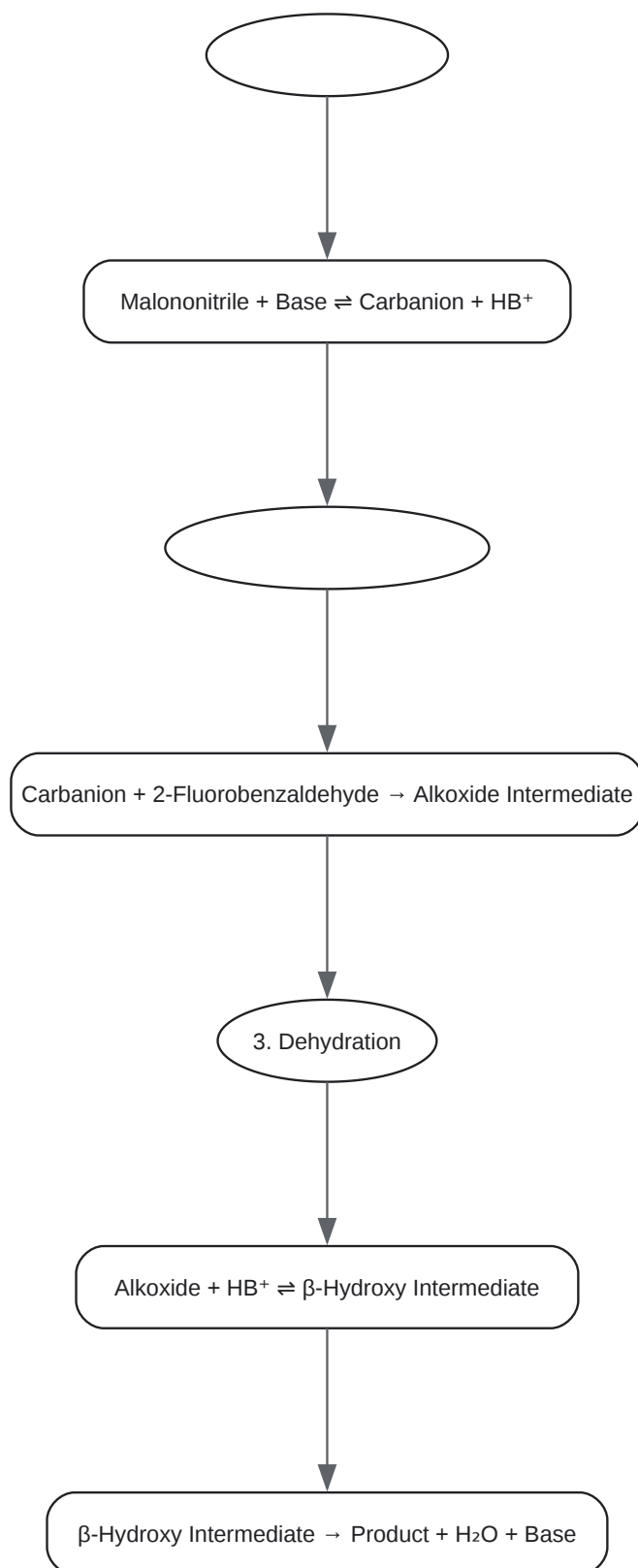
### Reaction Scheme

Caption: General Knoevenagel condensation scheme.

### Mechanism of Knoevenagel Condensation

The reaction proceeds through a well-established three-step mechanism:

- **Deprotonation:** A base removes an acidic proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion. The high acidity of these protons ( $\text{pK}_a \approx 11$  in DMSO) is due to the inductive and resonance effects of the two cyano groups.
- **Nucleophilic Addition:** The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms a tetrahedral alkoxide intermediate.
- **Dehydration:** The alkoxide intermediate is protonated (typically by the conjugate acid of the base or the solvent) to form a  $\beta$ -hydroxy dinitrile. This intermediate rapidly undergoes base-assisted elimination of a water molecule to yield the final, thermodynamically stable  $\alpha,\beta$ -unsaturated product.



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Caption: Logical workflow of the Knoevenagel condensation.

## Experimental Protocol: Green Synthesis in an Aqueous Medium

This protocol is adapted from modern, environmentally conscious methods that utilize water as a solvent and a mild, recyclable catalyst.<sup>[3][6]</sup>

### Materials:

- 2-Fluorobenzaldehyde (1.0 mmol, 124.1 mg)
- Malononitrile (1.0 mmol, 66.1 mg)
- Alum (Potassium aluminum sulfate,  $KAl(SO_4)_2 \cdot 12H_2O$ ) (0.2 mmol, 94.9 mg)
- Deionized Water (10 mL)
- Ethanol (for recrystallization)
- Round-bottom flask (50 mL), magnetic stirrer, heating mantle, and standard glassware for filtration.

### Procedure:

- Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and deionized water (10 mL).
- Catalyst Addition: Add alum (20 mol%) to the mixture.
- Reaction: Stir the reaction mixture vigorously at 60 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 15-30 minutes, often indicated by the formation of a precipitate.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
- Purification: Wash the crude product with cold deionized water (2 x 10 mL) to remove the catalyst and any unreacted starting materials.

- **Drying & Characterization:** The product can be further purified by recrystallization from hot ethanol to yield a pure crystalline solid. Dry the final product under vacuum. The expected yield is typically high (>90%).<sup>[3]</sup>

Causality and Trustworthiness:

- **Why Water?** Using water as a solvent aligns with the principles of green chemistry, avoiding volatile and toxic organic solvents. The hydrophobic effect can also accelerate the reaction by bringing the organic reactants together.<sup>[6]</sup>
- **Why Alum?** Alum is a mild, inexpensive, non-toxic, and water-tolerant Lewis acid catalyst that effectively promotes the condensation.<sup>[3]</sup> Its use avoids harsh bases like piperidine or pyridine.
- **Self-Validation:** The protocol is self-validating as the product often precipitates from the aqueous solution upon formation, simplifying isolation. Purity can be readily confirmed by melting point analysis and comparison with spectroscopic data (NMR, IR).

## Reactivity and Applications in Drug Development

The chemical reactivity of 2-(2-fluorobenzylidene)malononitrile is dominated by the interplay of its functional groups, making it a valuable building block in medicinal chemistry.

### Influence of Fluorine Substitution

The placement of a fluorine atom at the ortho position of the phenyl ring is a strategic choice in drug design. Fluorine is a small, highly electronegative atom that can profoundly alter a molecule's properties:

- **Metabolic Stability:** The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
- **Lipophilicity:** Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.<sup>[7]</sup>
- **Conformational Control:** The ortho-fluorine can induce a specific conformation (rotation around the aryl-vinyl bond) through steric or electronic effects, which may lead to higher

binding affinity for a biological target.

## The Malononitrile Moiety as a Chemical Hub

The malononitrile group is a versatile functional handle.<sup>[8][9]</sup> The conjugated system makes the  $\beta$ -carbon of the vinyl group susceptible to nucleophilic attack (Michael addition), and the nitrile groups can participate in various cyclization reactions. This has made benzylidenemalononitrile derivatives key intermediates in the synthesis of diverse heterocyclic scaffolds, including:

- Pyridines and Dihydropyridines<sup>[8]</sup>
- Thiophenes (via Gewald reaction)<sup>[6]</sup>
- Pyrazoles and Chromenes

Many of these heterocyclic cores are considered "privileged structures" in medicinal chemistry due to their frequent appearance in successful drugs.

## Reported Biological Activities of Benzylidenemalononitrile Analogs

While specific studies on the 2-fluoro isomer are limited, the broader class of benzylidenemalononitriles has shown a wide range of biological activities, suggesting promising avenues for investigation:

- Anticancer/Anti-proliferative: Several derivatives have been identified as potent tyrosine kinase inhibitors or show cytotoxic effects against various cancer cell lines.<sup>[10][11]</sup>
- Antimicrobial and Antifungal: The scaffold is present in compounds with significant activity against bacteria and fungi.<sup>[11]</sup>
- Anti-inflammatory: Some analogs have been shown to modulate inflammatory pathways.<sup>[11]</sup>
- Tyrosinase Inhibition: Substituted benzylidenemalononitriles have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production, for applications in treating hyperpigmentation.<sup>[10]</sup>

## Safety and Handling

While a specific, comprehensive safety profile for **2-[(2-fluorophenyl)methylidene]propanedinitrile** is not available, data from closely related compounds, such as o-chlorobenzylidene malononitrile (CS gas) and malononitrile itself, indicate that this compound should be handled with significant care.<sup>[7][12][13]</sup> It is expected to be toxic and a strong irritant.

- Hazard Classification (Anticipated): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory tract irritation.
- Handling:
  - Work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and nitrile gloves.<sup>[14]</sup>
  - Avoid formation and inhalation of dust.<sup>[14]</sup>
- Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
  - Keep away from strong oxidizing agents, acids, and bases.
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
  - Inhalation: Move the person to fresh air and keep comfortable for breathing.<sup>[14]</sup>
  - Ingestion: Rinse mouth. Do NOT induce vomiting.

- In all cases of exposure, seek immediate medical attention.

## Conclusion

**2-[(2-Fluorophenyl)methylidene]propanedinitrile** is more than a simple organic compound; it is a strategically designed building block for advanced chemical synthesis. Its preparation via the robust Knoevenagel condensation, which can be performed under environmentally friendly conditions, makes it readily accessible. The combination of an ortho-fluorinated phenyl ring and a versatile malononitrile group provides chemists and drug discovery professionals with a powerful tool for creating novel molecules with tailored physicochemical and biological properties. Further investigation into this compound and its derivatives is warranted and holds significant promise for the development of new therapeutics and functional materials.

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## Sources

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